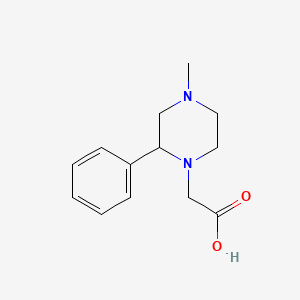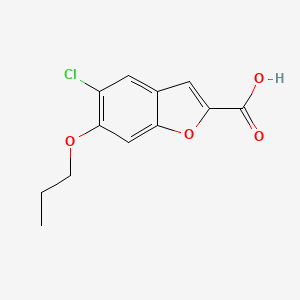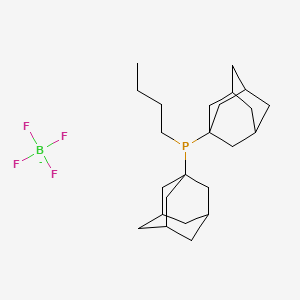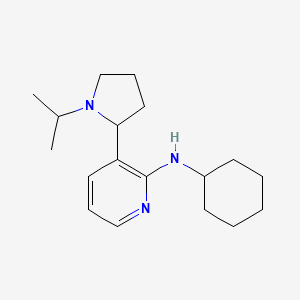
4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C11H8Cl2N2O. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at the meta position of the phenyl ring, and an aldehyde group at position 5 of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde typically involves the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method involves the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines . These synthetic protocols are complementary to the conventional synthesis of pyrimidines through the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of environmentally friendly processes, are likely applicable.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo aromatic nucleophilic substitution (SNAr) reactions due to the presence of electron-withdrawing chlorine atoms.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems.
Reduction Reactions: The aldehyde group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Amination: Amines can be used as nucleophiles in SNAr reactions.
Solvolysis: Alcohols and water can act as nucleophiles in solvolysis reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the aldehyde group.
Major Products Formed
Aminated Products: Formation of amino derivatives through SNAr reactions.
Alcohols: Reduction of the aldehyde group to form alcohols.
Condensed Heterocycles: Formation of complex heterocyclic compounds through condensation reactions.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Material Science: The compound can be used in the development of novel materials with specific electronic properties.
Organic Synthesis: It is a valuable intermediate in the synthesis of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-withdrawing chlorine atoms at positions 4 and 6 activate the pyrimidine ring towards nucleophilic attack, facilitating the formation of various substituted derivatives . The aldehyde group at position 5 can also participate in condensation and reduction reactions, further expanding the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde
Uniqueness
4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde is unique due to the presence of the m-tolyl group, which imparts distinct electronic and steric properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H8Cl2N2O |
|---|---|
Molekulargewicht |
267.11 g/mol |
IUPAC-Name |
4,6-dichloro-2-(3-methylphenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H8Cl2N2O/c1-7-3-2-4-8(5-7)12-15-10(13)9(6-17)11(14)16-12/h2-6H,1H3 |
InChI-Schlüssel |
OMNQOPSLYSRBAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC(=C(C(=N2)Cl)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


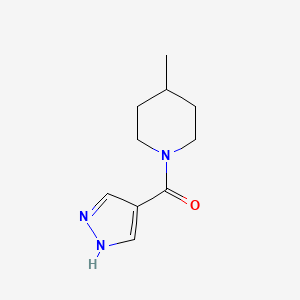


![Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814625.png)
